CMPF
Overview
Description
3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid is a metabolite of furan fatty acids found in plasma and urine of humans after consumption of foods containing these fatty acids. It has been identified as a significant metabolite following the consumption of fish oil, fish oil fatty acid-ethyl esters, or diets rich in fish . This compound has garnered attention due to its potential role in lipid metabolism and its association with various metabolic disorders .
Mechanism of Action
Target of Action
3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid (CMPF) is a major metabolite of furan fatty acids . It is primarily targeted towards organic anion transporters , which play a crucial role in the excretion and detoxification of endogenous and exogenous organic anions .
Mode of Action
This compound interacts with its targets, the organic anion transporters, and is excreted into the urine under physiological conditions .
Biochemical Pathways
It is known that this compound is a uremic toxin (ut) and is mostly reported to be accumulated in patients with chronic kidney disease (ckd) . This suggests that this compound may be involved in the biochemical pathways related to kidney function and metabolism.
Pharmacokinetics
It is known that this compound is excreted into the urine via organic anion transporters .
Result of Action
It has been suggested that this compound may impair glucose-stimulated insulin secretion, increase advanced glycation end products and oxidative stress, and impair insulin granule maturation, potentially accelerating the development of diabetes .
Action Environment
It is known that this compound levels can be influenced by dietary intake, as this compound is a metabolite of furan fatty acids found in certain foods
Biochemical Analysis
Biochemical Properties
3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid is known to interact with organic anion transporters . These transporters play a crucial role in the excretion of the compound into the urine . The nature of these interactions is competitive, as the compound inhibits the transport of other organic acids .
Cellular Effects
The compound is known to inhibit mitochondrial respiration . This can have a significant impact on cellular metabolism, as mitochondria are the primary sites of energy production within cells . It is also associated with thyroid dysfunction .
Molecular Mechanism
At the molecular level, 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid exerts its effects by competitively inhibiting organic anion transporters . This inhibition can affect the transport of various drugs and endogenous organic acids .
Temporal Effects in Laboratory Settings
The compound has a limited shelf life and its stability and degradation over time are factors that need to be considered in laboratory settings
Metabolic Pathways
3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid is a metabolite of furan fatty acids
Transport and Distribution
The compound is transported and excreted into the urine via organic anion transporters
Subcellular Localization
Given its known inhibitory effect on mitochondrial respiration, it may be localized to the mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid typically involves the oxidation of furan derivatives. One common method involves the oxidation of 3-methyl-2-furanpropanoic acid using potassium permanganate under acidic conditions .
Industrial Production Methods: Industrial production of 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid is often achieved through the extraction and purification from biological sources, such as fish oil supplements. The compound is then isolated using chromatographic techniques .
Types of Reactions:
Oxidation: 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted furan derivatives.
Scientific Research Applications
3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of furan derivatives.
Medicine: Studied for its potential to improve insulin sensitivity and reduce lipogenic gene expression.
Industry: Utilized in the development of dietary supplements and pharmaceuticals targeting metabolic disorders.
Comparison with Similar Compounds
- 3-Methyl-2-Furanpropanoic Acid
- 4-Methyl-5-Propyl-2-Furanpropanoic Acid
Comparison: 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid is unique due to its specific structure, which allows it to interact with lipid metabolism pathways more effectively than its analogs. Its ability to inhibit acetyl-CoA carboxylase and induce fibroblast growth factor 21 expression sets it apart from other similar compounds .
Biological Activity
3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a metabolite derived from the consumption of fish and omega-3 polyunsaturated fatty acids (PUFAs). Recent studies have highlighted its significant biological activities, particularly in the context of metabolic disorders, kidney function, and cellular apoptosis. This article synthesizes current research findings on this compound, emphasizing its biological activity, implications for health, and potential therapeutic applications.
Overview of this compound
This compound is primarily recognized as a biomarker for fish intake and omega-3 PUFA consumption. Its levels in circulation have been associated with various metabolic conditions, including type 2 diabetes mellitus (T2DM), gestational diabetes mellitus (GDM), and kidney diseases. Understanding the biological activity of this compound can provide insights into its role in human health and disease management.
1. Metabolic Implications
This compound levels are significantly elevated in individuals with prediabetes, T2DM, and GDM. A study involving 516 participants indicated that serum this compound concentrations were positively correlated with impaired glucose metabolism and negatively associated with insulin secretion indices . Specifically:
- Increased this compound levels correlate with:
- Higher fasting plasma glucose (FPG) and 2-hour postprandial glucose (2hPG).
- Decreased insulinogenic index, indicating impaired β-cell function.
The relationship between this compound and glucose metabolism suggests that it may serve as a predictive marker for glycolipid metabolism disorders.
Condition | Serum this compound Levels | Association with Insulin Function |
---|---|---|
Normal Glucose Tolerance | Baseline | Normal insulin secretion |
Prediabetes | Elevated | Impaired insulin secretion |
Type 2 Diabetes | Significantly Elevated | Further impaired secretion |
2. Cellular Mechanisms
Recent findings demonstrate that this compound induces ferroptosis—a form of regulated cell death—in kidney cells. In vitro studies on HK-2 and NRK49F cells revealed that this compound treatment led to:
- Decreased levels of glutathione (GSH) and GPX4 expression.
- Increased reactive oxygen species (ROS) production and lipid peroxidation.
These changes indicate that this compound not only triggers ferroptosis but also promotes apoptosis through pathways involving Bax and cytochrome C . The inhibition of ferroptosis was found to reduce apoptosis, highlighting a complex interplay between these cell death mechanisms.
3. Kidney Health
Contrary to its role in inducing cell death in certain contexts, other studies suggest that this compound may not be a relevant uremic toxin in patients undergoing hemodialysis. Research indicates that higher this compound levels could correlate with better nutritional status rather than adverse outcomes . Specifically:
- Positive correlations were found between this compound levels and:
- Albumin and prealbumin concentrations.
- Body mass index (BMI).
This suggests that this compound might serve as a marker for nutritional health rather than a detrimental factor in chronic kidney disease.
Case Studies
Case Study 1: Impact on Type 2 Diabetes Risk
A longitudinal study involving over 1,400 participants showed that each standard deviation increase in serum this compound was associated with an 18% lower risk of developing T2DM. This protective effect was mediated by the intake of marine n-3 PUFAs .
Case Study 2: Cellular Response to this compound
In an experimental setting, renal cells exposed to this compound exhibited significant oxidative stress markers and alterations in apoptosis-related proteins. These findings underscore the dual role of this compound as both a potential therapeutic target for metabolic disorders and a contributor to cellular stress responses .
Properties
IUPAC Name |
2-(2-carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-3-4-8-7(2)11(12(15)16)9(17-8)5-6-10(13)14/h3-6H2,1-2H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCQWXZMVIETAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=C(O1)CCC(=O)O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90235940 | |
Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90235940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86879-39-2 | |
Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86879-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086879392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90235940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-CARBOXYETHYL)-4-METHYL-5-PROPYLFURAN-3-CARBOXYLICACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTU41879GF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061112 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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